molecular formula C30H22O4 B13394378 1,1'-[1,2-Phenylenebis(oxy)]bis(2-phenoxybenzene) CAS No. 31533-76-3

1,1'-[1,2-Phenylenebis(oxy)]bis(2-phenoxybenzene)

Cat. No.: B13394378
CAS No.: 31533-76-3
M. Wt: 446.5 g/mol
InChI Key: SDUQWTDEBSFSIV-UHFFFAOYSA-N
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Description

1,1'-[1,2-Phenylenebis(oxy)]bis(2-phenoxybenzene) is a symmetrical aromatic ether compound featuring a central 1,2-phenylene (ortho-substituted benzene) core linked via oxygen bridges to two 2-phenoxybenzene moieties. This structure confers rigidity and stability due to its ether linkages and extended π-conjugation. The compound is of interest in materials science and coordination chemistry, where its planar geometry and electron-rich aromatic systems may facilitate applications in polymer synthesis, liquid crystals, or as ligands for metal complexes.

Properties

CAS No.

31533-76-3

Molecular Formula

C30H22O4

Molecular Weight

446.5 g/mol

IUPAC Name

1,2-bis(2-phenoxyphenoxy)benzene

InChI

InChI=1S/C30H22O4/c1-3-13-23(14-4-1)31-25-17-7-9-19-27(25)33-29-21-11-12-22-30(29)34-28-20-10-8-18-26(28)32-24-15-5-2-6-16-24/h1-22H

InChI Key

SDUQWTDEBSFSIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2OC3=CC=CC=C3OC4=CC=CC=C4OC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[1,2-Phenylenebis(oxy)]bis(2-phenoxybenzene) typically involves the reaction of 1,2-dihydroxybenzene (catechol) with 2-phenoxybenzene under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-[1,2-Phenylenebis(oxy)]bis(2-phenoxybenzene) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like halogens or nitro groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of hydroxylated derivatives.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Scientific Research Applications

Biological Activity

Research suggests that 1,1'-[1,2-Phenylenebis(oxy)]bis(2-phenoxybenzene) can interact with biomolecules because its aromatic structure allows for π-π interactions and hydrogen bonding. It may have anti-inflammatory and anti-cancer properties, but more research is needed to understand how it works and how effective it is. The compound's ability to form stable complexes with proteins or nucleic acids could lead to its use in drug design or as a molecular probe in biochemical research.

Synthesis

The typical synthesis of 1,1'-[1,2-Phenylenebis(oxy)]bis(2-phenoxybenzene) involves reacting 1,2-dihydroxybenzene (catechol) with 2-phenoxybenzyl chloride under basic conditions. This reaction usually occurs in a solvent like dimethylformamide (DMF) with potassium carbonate as the base, with heating to facilitate nucleophilic substitution and produce the desired product. For industrial applications, continuous flow reactors can enhance production efficiency and maintain quality, while optimized reaction conditions and catalysts can improve yield and scalability for commercial synthesis.

Potential Applications

1,1'-[1,2-Phenylenebis(oxy)]bis(2-phenoxybenzene) has diverse applications across various fields. Studies on its interactions with biomolecules suggest it can significantly influence biological pathways.

Mechanism of Action

The mechanism by which 1,1’-[1,2-Phenylenebis(oxy)]bis(2-phenoxybenzene) exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or proteins, thereby influencing biochemical pathways. Its unique structure allows it to participate in various chemical reactions, making it a versatile tool in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Linkages and Substituents

Compound Core Structure Functional Groups Key Properties References
1,1'-[1,2-Phenylenebis(oxy)]bis(2-phenoxybenzene) 1,2-Phenylene (ortho) Ether-linked 2-phenoxybenzene High thermal stability; potential for π-stacking interactions
1,3-Phenylenebis(methylene) derivatives 1,3-Phenylene (meta) Methylene-linked imidazolium salts Lower symmetry; enhanced biological activity (e.g., anticancer: 34.4% cell viability)
Dimethyl 2,2'-[1,2-phenylenebis(oxy)]diacetate 1,2-Phenylene (ortho) Ester-terminated acetic acid groups Higher polarity; susceptibility to hydrolysis
1,2-Bis(trimethylsilyloxy)benzene 1,2-Phenylene (ortho) Silyl ethers Labile under acidic/basic conditions; volatile
1,2-BIS(GLYCIDYLOXY)BENZENE 1,2-Phenylene (ortho) Epoxy groups High reactivity in polymerization; used in epoxy resins

Crystallographic and Spectroscopic Insights

  • Crystal Packing: Compounds with 1,2-phenylene cores (e.g., ) exhibit monoclinic symmetry (space group C2/m) with unit cell parameters (a=20.64 Å, b=7.02 Å) influenced by substituent bulk . The target compound’s planar structure may promote similar packing efficiency.
  • Spectroscopy : NMR data for related compounds (e.g., 1,2-phenylenebis(methylene) tungstate in ) show characteristic shifts for aromatic protons (δ 6.8–7.5 ppm) and methylene bridges (δ 4.5–5.0 ppm), aiding structural confirmation .

Biological Activity

1,1'-[1,2-Phenylenebis(oxy)]bis(2-phenoxybenzene), an organic compound with the molecular formula C30H22O4C_{30}H_{22}O_{4} and a molecular weight of 446.5 g/mol, has garnered attention in scientific research due to its complex aromatic structure and potential biological activities. This compound features two phenoxy groups linked by a phenylenebis(oxy) bridge, which contributes to its stability and distinctive chemical properties. Preliminary studies suggest that it may exhibit anti-inflammatory and anti-cancer properties, although comprehensive research is still needed to elucidate its mechanisms of action and therapeutic potential .

Chemical Structure and Properties

The structural arrangement of 1,1'-[1,2-Phenylenebis(oxy)]bis(2-phenoxybenzene) allows for significant π-π interactions and hydrogen bonding , which are critical for its biological activity. The compound's unique configuration enhances its stability compared to similar compounds, potentially providing distinct electronic properties advantageous in various applications .

Property Value
Molecular FormulaC30H22O4C_{30}H_{22}O_{4}
Molecular Weight446.5 g/mol
Structural FeaturesTwo phenoxy groups
LinkagePhenylenebis(oxy) bridge

Anti-Cancer Properties

Research indicates that 1,1'-[1,2-Phenylenebis(oxy)]bis(2-phenoxybenzene) may have significant anti-cancer effects. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and activation of caspases . The potential for this compound to act as a modulator of multi-drug resistance in cancer therapy is also under investigation.

Anti-Inflammatory Effects

In addition to its anti-cancer properties, preliminary findings suggest that this compound may exhibit anti-inflammatory activities. The ability to influence inflammatory pathways could make it a candidate for treating conditions characterized by chronic inflammation . The specific pathways involved remain to be fully elucidated through further studies.

The mechanisms by which 1,1'-[1,2-Phenylenebis(oxy)]bis(2-phenoxybenzene) exerts its biological effects are yet to be completely understood. However, potential interactions with key signaling pathways involved in cell proliferation and apoptosis have been suggested. These include:

  • B-cell lymphoma-2 (BCL-2) family proteins
  • Mitogen-activated protein kinase (MAPK) pathways
  • Phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT) pathways

These interactions could lead to the modulation of cell survival and death processes critical in cancer progression .

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

  • Study on Apoptosis Induction : A study demonstrated that structurally similar compounds effectively induced apoptosis in various cancer cell lines through ROS generation and mitochondrial dysfunction .
  • Inflammation Model : In an animal model of inflammation, compounds with similar structures showed reduced inflammatory markers and improved outcomes in tissue damage assessments .
  • Comparative Study : A comparative analysis with other phenolic compounds revealed that 1,1'-[1,2-Phenylenebis(oxy)]bis(2-phenoxybenzene) exhibited superior anti-cancer activity compared to simpler phenolic structures .

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